Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group attached to the oxirane ring, along with methyl and carboxylate substituents. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Diols or alcohols.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
- Methyl 3-(3-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate
- Methyl 3-(3-fluorophenyl)-2,3-dimethyloxirane-2-carboxylate
Uniqueness
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro- and fluoro-analogues. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-11(8-5-4-6-9(13)7-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |
InChI Key |
IZAGMFLSPAXDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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